![molecular formula C9H15F2NO4 B1369501 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid CAS No. 81982-56-1](/img/structure/B1369501.png)
3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid
Overview
Description
The compound “3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid” is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The molecular structure of this compound would include a four-carbon chain (butanoic acid) with two fluorine atoms attached to the fourth carbon. The third carbon would have an amino group, which is protected by a Boc group .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amino group . This is a common step in peptide synthesis, allowing the amino acid to react with the carboxyl group of another amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other Boc-protected amino acids. These compounds are typically solids and are soluble in organic solvents .Scientific Research Applications
Peptide Synthesis
The compound “3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid” is likely used as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is commonly used as a protective group for amino acids during the synthesis of peptides. It protects the amino group from unwanted reactions during the coupling of amino acids to form peptides .
Ionic Liquids for Organic Synthesis
Another application could be the use of this compound as an ionic liquid in organic synthesis. Ionic liquids derived from tert-butyloxycarbonyl-protected amino acids have been shown to be useful in various organic reactions due to their multiple reactive groups .
Mechanism of Action
Target of Action
It’s known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .
Mode of Action
The mode of action of this compound is primarily through its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during the synthesis process . When the peptide chain is complete, the Boc group can be removed through an acid-catalyzed reaction, revealing the original amino acid .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It’s used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Pharmacokinetics
It’s important to note that the boc group can significantly influence these properties by altering the compound’s solubility and stability .
Result of Action
The result of the compound’s action is the formation of peptide chains, which are fundamental components of proteins. These proteins can have various functions in the body, depending on their structure and the specific amino acids they contain .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Boc deprotection process can be affected by the pH and temperature of the reaction environment .
Safety and Hazards
properties
IUPAC Name |
4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(10)11)4-6(13)14/h5,7H,4H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWAYUNOUVDRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607567 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid | |
CAS RN |
81982-56-1 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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